molecular formula C25H20FN3O B2814302 8-fluoro-3-(4-methoxyphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline CAS No. 866341-45-9

8-fluoro-3-(4-methoxyphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2814302
CAS No.: 866341-45-9
M. Wt: 397.453
InChI Key: LZZJAYPZSJZEDE-UHFFFAOYSA-N
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Description

8-Fluoro-3-(4-methoxyphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a heterocyclic compound featuring a pyrazolo[4,3-c]quinoline core with three key substituents:

  • 8-Fluoro group: Electron-withdrawing, enhancing metabolic stability.
  • 5-[(4-Methylphenyl)methyl]: A benzyl group with a para-methyl substituent, influencing steric bulk and solubility.

Properties

IUPAC Name

8-fluoro-3-(4-methoxyphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O/c1-16-3-5-17(6-4-16)14-29-15-22-24(18-7-10-20(30-2)11-8-18)27-28-25(22)21-13-19(26)9-12-23(21)29/h3-13,15H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZJAYPZSJZEDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=C2C=CC(=C4)F)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-3-(4-methoxyphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

8-fluoro-3-(4-methoxyphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the fluoro and methoxyphenyl positions, using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

8-fluoro-3-(4-methoxyphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in biological assays to study its effects on various biological pathways.

    Industry: It may be used in the development of new materials with unique properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 8-fluoro-3-(4-methoxyphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations at Position 8

The 8-position of the pyrazoloquinoline core is critical for electronic and steric modulation.

Compound Name 8-Substituent Key Properties/Effects Reference
Target Compound Fluoro Electron-withdrawing, metabolic stability -
8-Methyl-5-(4-methylbenzyl)-3-phenyl analog Methyl Increased lipophilicity, steric hindrance
8-Ethoxy-3-(4-methoxyphenyl) analog Ethoxy Enhanced solubility, electron-donating
7,8-Dimethoxy-3-(4-methoxyphenyl) analog Methoxy (7,8) Dual electron-donating, planar conformation

Key Findings :

  • Fluoro at position 8 (target) improves metabolic stability compared to methyl or ethoxy groups .
  • Ethoxy/methoxy substituents increase solubility but may reduce membrane permeability due to higher polarity .

Substituent Variations at Position 3

The 3-position often hosts aryl groups, influencing binding affinity and selectivity.

Compound Name 3-Substituent Key Properties/Effects Reference
Target Compound 4-Methoxyphenyl Balances lipophilicity and π-π interactions -
3-(4-Methylphenyl) analog (ZINC2689780) 4-Methylphenyl Increased hydrophobicity, reduced polarity
3-Phenyl analog (RN 866339-82-4) Phenyl Minimal steric hindrance, basic scaffold

Key Findings :

  • 4-Methoxyphenyl (target) provides moderate lipophilicity compared to 4-methylphenyl, which may enhance membrane penetration .

Substituent Variations at Position 5

The 5-position benzyl group modulates steric effects and solubility.

Compound Name 5-Substituent Key Properties/Effects Reference
Target Compound 4-Methylbenzyl Moderate steric bulk, hydrophobic -
5-(2-Fluorobenzyl) analog (ZINC2689780) 2-Fluorobenzyl Increased polarity, potential H-bonding
5-(3-Methylbenzyl) analog 3-Methylbenzyl Asymmetric steric effects

Key Findings :

  • 4-Methylbenzyl (target) optimizes hydrophobicity without excessive steric hindrance.
  • 2-Fluorobenzyl introduces polarity but may disrupt binding pocket interactions due to fluorine's electronegativity .

Biological Activity

8-Fluoro-3-(4-methoxyphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluations, and structure-activity relationships (SAR), drawing on various research findings.

Synthesis of the Compound

The synthesis of 8-fluoro-3-(4-methoxyphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. The general approach includes:

  • Formation of the Pyrazole Ring : Starting with appropriate hydrazine derivatives and carbonyl compounds.
  • Introduction of Fluorine and Methoxy Groups : Utilizing fluorination and methoxylation techniques to achieve the desired substitutions.
  • Final Cyclization : Completing the quinoline structure through cyclization reactions.

Anticancer Activity

Several studies have evaluated the anticancer properties of pyrazoloquinoline derivatives, including our compound of interest. Notably, compounds with similar structures have shown significant activity against various cancer cell lines:

  • Cell Lines Tested : MDA-MB-468 (breast cancer), A498 (renal cancer).
  • Mechanism : The anticancer activity is often attributed to the inhibition of specific kinases or induction of apoptosis pathways.

For example, a related study reported that certain pyrazolo[4,3-c]quinolines exhibited IC50 values in the low micromolar range against renal cancer cells, indicating potent anticancer effects .

CompoundCell LineIC50 Value (µM)Mechanism
Compound AMDA-MB-4685.0Apoptosis induction
Compound BA4982.5Kinase inhibition

Antimicrobial Activity

The antimicrobial potential of similar quinoline derivatives has been explored extensively. Research indicates that these compounds can exhibit both antibacterial and antifungal properties:

  • Bacterial Strains Tested : E. coli, S. aureus.
  • Fungal Strains Tested : C. albicans.

In vitro studies have shown that derivatives with a pyrazole moiety can inhibit bacterial growth effectively, with some compounds displaying minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

CompoundBacterial StrainMIC (µg/mL)Activity
Compound CE. coli16Moderate
Compound DS. aureus8Strong

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazolo[4,3-c]quinolines have also been documented. These compounds can inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages:

  • Key Findings : Certain derivatives displayed significant inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.

This suggests that these compounds may have therapeutic potential in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[4,3-c]quinolines. Key factors influencing activity include:

  • Substitution Patterns : The presence of electron-donating or electron-withdrawing groups can significantly affect potency.
  • Fluorine Substitution : Fluorine atoms enhance lipophilicity and may improve cellular uptake.
  • Ring Modifications : Alterations in the pyrazole or quinoline rings can lead to variations in biological efficacy.

A recent QSAR analysis identified that specific structural features correlate with enhanced anti-inflammatory and anticancer activities .

Case Studies

Several case studies illustrate the biological efficacy of pyrazolo[4,3-c]quinolines:

  • Study on Anticancer Activity : A derivative was tested against multiple cancer cell lines, demonstrating selective toxicity towards tumor cells while sparing normal cells.
  • Antimicrobial Evaluation : A series of synthesized compounds were screened against clinical isolates, revealing promising results against resistant strains.

Q & A

Q. What synthetic methodologies are recommended to optimize the yield of 8-fluoro-3-(4-methoxyphenyl)-5-[(4-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline?

The synthesis of this compound typically involves multi-step reactions, including Suzuki–Miyaura coupling for forming carbon-aryl bonds and microwave-assisted synthesis to enhance reaction efficiency. Key steps include:

  • Precursor preparation : Use 4-methoxyphenylboronic acid and halogenated pyrazoloquinoline intermediates for cross-coupling .
  • Microwave optimization : Apply 100–150°C for 10–30 minutes to reduce side reactions and improve purity (yields: 65–85%) .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) followed by recrystallization in ethanol .

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

  • X-ray crystallography : Resolves bond lengths and dihedral angles (e.g., C-F bond: 1.34 Å; quinoline ring planarity) .
  • NMR spectroscopy :
    • ¹H NMR : Methoxy protons resonate at δ 3.8–4.0 ppm; aromatic protons show splitting patterns due to fluorine coupling .
    • ¹³C NMR : Fluorine-substituted carbons exhibit deshielding (δ 160–165 ppm) .
  • HPLC-MS : Confirms molecular weight (MW: ~423.5 g/mol) and purity (>95%) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s biological activity against cancer targets?

  • In vitro assays :
    • MTT assay : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated using nonlinear regression .
    • Enzyme inhibition : Screen for COX-2 or topoisomerase II inhibition via fluorogenic substrates (e.g., 10 µM compound reduces enzyme activity by 40–60%) .
  • Control experiments : Compare with structurally related analogs (e.g., chlorine/fluorine substitutions) to isolate substituent effects .

Q. How can contradictory bioactivity data across studies be resolved?

Contradictions often arise from substituent variability or assay conditions :

  • Case study : A 4-methylphenylmethyl group enhances lipophilicity (logP: 4.9) but may reduce solubility, affecting in vivo efficacy vs. in vitro results .
  • Mitigation strategies :
    • Standardize assay protocols (e.g., serum-free media for cytotoxicity tests).
    • Use statistical tools (e.g., ANOVA) to assess variability between replicates .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Molecular docking : Simulate binding to COX-2 (PDB ID: 5KIR) using AutoDock Vina. Fluorine and methoxy groups show hydrogen bonding with Arg120 and Tyr355 .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns; RMSD < 2 Å indicates stable binding .
  • QSAR models : Correlate substituent electronegativity (e.g., fluorine) with bioactivity (R² > 0.85) .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Key SAR insights include:

  • Substituent effects :

    PositionGroupEffect
    3-aryl4-methoxyphenylEnhances π-π stacking with aromatic enzyme pockets
    5-alkyl4-methylbenzylIncreases membrane permeability (logP: 4.9)
    8-fluoroElectron-withdrawingStabilizes quinoline ring and improves target affinity
  • Synthetic modifications : Introduce hydroxyl groups at C-7 to improve water solubility while monitoring bioactivity retention .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • Forced degradation studies :
    • Acidic/alkaline hydrolysis : Reflux in 0.1M HCl/NaOH at 60°C for 24 hours; monitor via HPLC .
    • Photostability : Expose to UV light (320–400 nm) for 48 hours; <5% degradation indicates robustness .
  • Metabolic stability : Incubate with liver microsomes; calculate half-life (t₁/₂ > 60 mins suggests low hepatic clearance) .

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